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Compound of Interest

Compound Name: LP-935509

Cat. No.: B608648 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to

the AAK1 Inhibitor LP-935509

LP-935509 has emerged as a potent, selective, and brain-penetrant inhibitor of the Adaptor-

Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in neuropathic pain and viral

entry. This guide provides a comparative analysis of LP-935509's performance, supported by

experimental data, to inform research and development decisions.

Mechanism of Action
LP-935509 functions as an ATP-competitive inhibitor of AAK1.[1][2][3] AAK1 plays a crucial role

in clathrin-mediated endocytosis, a fundamental process for synaptic vesicle recycling and viral

entry into host cells. By binding to the ATP pocket of AAK1, LP-935509 prevents the

phosphorylation of key substrates, notably the µ2 subunit (AP2M1) of the adaptor protein 2

(AP-2) complex.[2][4] This inhibition disrupts the endocytic machinery, thereby modulating

neuronal signaling in pain pathways and impeding viral internalization.

Kinase Selectivity and Potency
LP-935509 exhibits high potency for AAK1, with an IC50 of 3.3 nM and a Ki of 0.9 nM.[1][2][3]

It also shows activity against the closely related kinases BIKE (BMP-2-inducible kinase) and

GAK (cyclin G-associated kinase), albeit with lower potency.[1][2][3]
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Kinase
LP-935509 IC50
(nM)

SGC-AAK1-1 IC50
(nM)

BMS-986176 (LX-
9211) IC50 (nM)

AAK1 3.3[1][3] 270[5] 2[2]

BIKE 14[1][3]
Potent Inhibition (Ki =

17 nM)[6]
-

GAK 320[1][3]
>50-fold selective

over GAK[4]
-

Note: Data for BMS-986176 against BIKE and GAK is not readily available in the public

domain. SGC-AAK1-1 is a potent dual inhibitor of AAK1 and BIKE.

Cross-Validation in Different Cell Lines
The mechanism of action of LP-935509 has been validated in several cell-based assays,

primarily focusing on its impact on the phosphorylation of AAK1 substrates.

Neuronal and Engineered Cell Lines
In HEK293 cells engineered to overexpress human AAK1 and its substrate, the µ2 protein, LP-
935509 demonstrated potent inhibition of µ2 phosphorylation with a cellular IC50 of 2.8 ± 0.4

nM.[2] This confirms the compound's ability to engage its target and inhibit its function in an

intact cellular environment.

Furthermore, in the human neuroblastoma cell line SH-SY5Y, which is a widely used model for

neuronal function, AAK1 inhibitors have been shown to reduce the phosphorylation of AP2M1.

[4] While specific dose-response data for LP-935509 in SH-SY5Y cells is not detailed in the

provided search results, its known mechanism strongly suggests a similar effect.

Antiviral Activity in Relevant Cell Lines
The role of AAK1 in clathrin-mediated endocytosis makes it a compelling target for broad-

spectrum antiviral therapies. AAK1 inhibitors are being investigated for their potential to block

the entry of various viruses, including SARS-CoV-2 and Hepatitis C Virus (HCV).[4][7]
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LP-935509 has been reported to exhibit a dose-dependent inhibition of the internalization of

the SARS-CoV-2 Spike Receptor-Binding Domain (S-RBD) into host cells.[1][2] However,

specific quantitative data, such as IC50 values in cell lines commonly used for viral research

(e.g., Vero E6, Huh7), are not yet publicly available. This limits a direct quantitative comparison

with other potential antiviral AAK1 inhibitors in these cellular models.

Cell Line Assay LP-935509 Effect Comparative Data

HEK293 µ2 Phosphorylation IC50 = 2.8 ± 0.4 nM[2]

SGC-AAK1-1 reduces

AP2M1

phosphorylation in

HT1080 cells[5]

SH-SY5Y
AP2M1

Phosphorylation

Expected to reduce

phosphorylation
-

Host Cells

(unspecified)

SARS-CoV-2 S-RBD

Internalization

Dose-dependent

inhibition[1][2]

Limited public data for

direct comparison

Huh7 (HCV) Viral Replication
AAK1 is a target for

HCV[4]

Limited public data for

LP-935509

Experimental Protocols
AAK1 Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro potency of an inhibitor against AAK1 kinase.

Materials:

Recombinant human AAK1 enzyme

Peptide substrate derived from the µ2 protein

ATP (radiolabeled or for use with a detection antibody)

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Test compound (e.g., LP-935509)
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Detection reagents (e.g., phosphospecific antibody, scintillation counter)

Procedure:

Prepare serial dilutions of the test compound.

In a microplate, combine the AAK1 enzyme, peptide substrate, and assay buffer.

Add the diluted test compound or vehicle control to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

Stop the reaction (e.g., by adding EDTA).

Quantify the amount of phosphorylated substrate using a suitable detection method.

Plot the percentage of inhibition against the compound concentration and determine the

IC50 value.

Cellular µ2 Phosphorylation Assay (HEK293)
Objective: To measure the inhibition of AAK1-mediated µ2 phosphorylation in a cellular context.

Materials:

HEK293 cells

Expression vectors for human AAK1 and human µ2 protein

Transfection reagent

Cell culture medium and supplements

Test compound (e.g., LP-935509)

Lysis buffer
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Antibodies: anti-phospho-µ2 (Thr156), anti-total-µ2, and secondary antibodies

Western blotting equipment and reagents

Procedure:

Co-transfect HEK293 cells with the AAK1 and µ2 expression vectors.

Allow cells to express the proteins for 24-48 hours.

Treat the cells with various concentrations of the test compound or vehicle for a specified

time.

Wash the cells and lyse them in a suitable lysis buffer.

Determine the protein concentration of the lysates.

Perform SDS-PAGE and Western blotting using the prepared lysates.

Probe the membranes with anti-phospho-µ2 and anti-total-µ2 antibodies.

Quantify the band intensities and normalize the phospho-µ2 signal to the total-µ2 signal.

Calculate the percentage of inhibition relative to the vehicle control and determine the

cellular IC50.
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Click to download full resolution via product page

Caption: Mechanism of action of LP-935509 in inhibiting AAK1-mediated endocytosis.
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Caption: Workflow for determining the cellular potency of LP-935509.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608648?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

